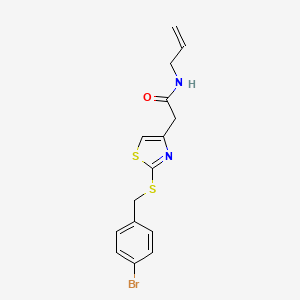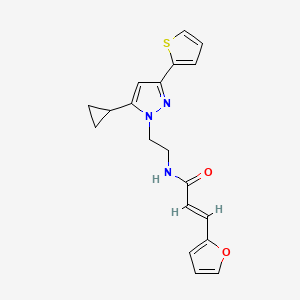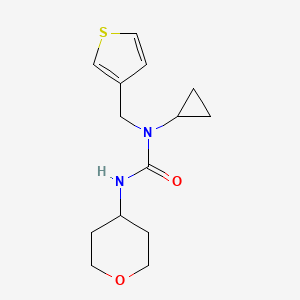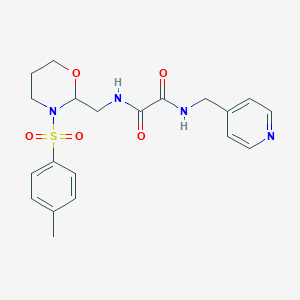
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is known to possess unique biochemical and physiological effects that make it a promising candidate for further investigation.
Scientific Research Applications
Electrochemical Synthesis and Derivative Formation
Electrochemical methods have facilitated the synthesis of phenylpiperazine derivatives, demonstrating an eco-friendly and efficient approach to generate novel compounds. These derivatives are synthesized through the electrochemical oxidation of specific precursors in the presence of nucleophiles, showcasing the potential for creating new molecular structures with varied biological activities. The development of such compounds emphasizes the importance of electrochemical techniques in medicinal chemistry, particularly in the synthesis of pharmacologically relevant molecules (Nematollahi & Amani, 2011).
Enzymatic Metabolism Studies
The investigation into the oxidative metabolism of novel antidepressants provides insights into the enzymatic pathways involved in drug metabolism. This research is crucial for understanding how drugs are processed in the human body, which aids in the development of medications with improved efficacy and safety profiles. By identifying the specific enzymes responsible for the metabolism of these compounds, researchers can predict potential drug interactions and optimize dosing regimens to enhance therapeutic outcomes (Hvenegaard et al., 2012).
Advanced Synthetic Techniques
The exploration of advanced synthetic techniques, such as the use of α-phenylvinylsulfonium salts, has opened new pathways for the creation of complex heterocycles. These methodologies allow for the synthesis of morpholines, piperazines, and other nitrogen-containing cycles with high regio- and diastereoselectivity. Such advancements in synthetic chemistry are pivotal for the design and development of new therapeutic agents, highlighting the role of innovative synthetic strategies in drug discovery (Matlock et al., 2015).
Antimicrobial and Anticancer Activity
The synthesis and evaluation of novel compounds for antimicrobial and anticancer activity represent a significant area of research in the fight against infectious diseases and cancer. By developing new molecules with potent biological activities, researchers are contributing to the discovery of new treatments for these global health challenges. The study of compounds containing piperazine or thiophene moieties, for example, has shown promising results in antimicrobial and anticancer assays, underscoring the potential of such molecules in therapeutic applications (Tomar et al., 2007).
properties
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c16-13(10-11-2-1-9-19-11)14-5-7-15(8-6-14)20(17,18)12-3-4-12/h1-2,9,12H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVXGGRMEOMKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine](/img/structure/B2690115.png)

![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2690120.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2690122.png)


![8-[3-(4-Methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2690127.png)

![5-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2690131.png)
![Methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2690132.png)
![2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2690133.png)
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetic acid](/img/structure/B2690135.png)